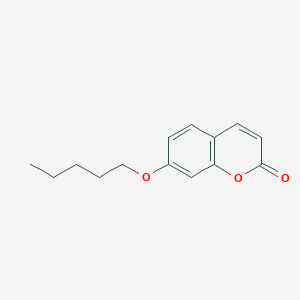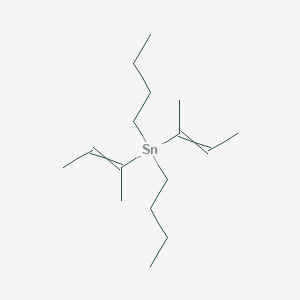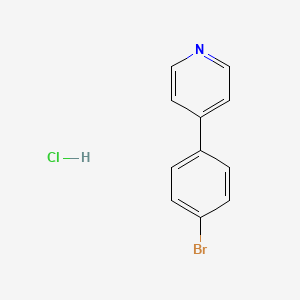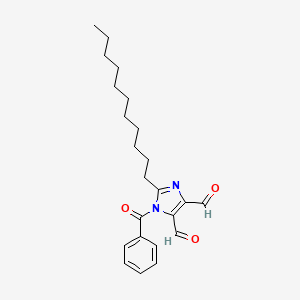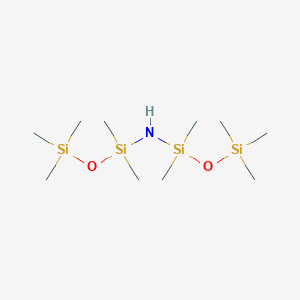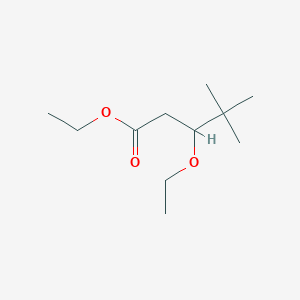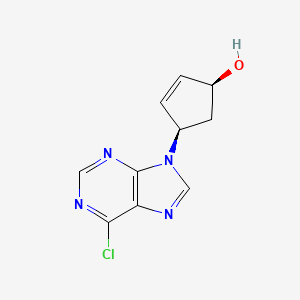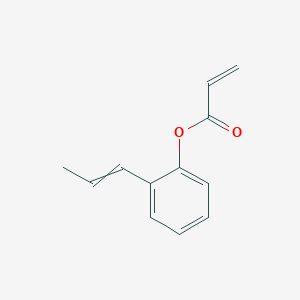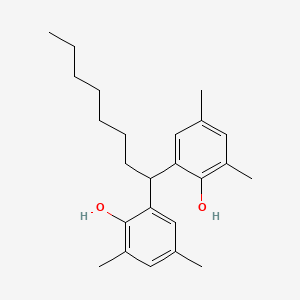![molecular formula C35H34N2 B14277561 N,N'-[(3-Phenylpropane-1,1-diyl)di(4,1-phenylene)]bis(4-methylaniline) CAS No. 123657-36-3](/img/structure/B14277561.png)
N,N'-[(3-Phenylpropane-1,1-diyl)di(4,1-phenylene)]bis(4-methylaniline)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-[(3-Phenylpropane-1,1-diyl)di(4,1-phenylene)]bis(4-methylaniline) is an organic compound characterized by its complex aromatic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[(3-Phenylpropane-1,1-diyl)di(4,1-phenylene)]bis(4-methylaniline) typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 3-phenylpropane-1,1-diyl and 4-methylaniline.
Coupling Reaction: The key step involves a coupling reaction between 3-phenylpropane-1,1-diyl and 4-methylaniline under controlled conditions, often using a catalyst such as palladium on carbon (Pd/C) to facilitate the reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Large-scale reactors are used to carry out the coupling reaction, ensuring consistent temperature and pressure conditions.
Automation: Automated systems for mixing and monitoring the reaction parameters to ensure high yield and purity.
Quality Control: Rigorous quality control measures, including spectroscopic analysis and chromatography, to verify the purity and consistency of the final product.
化学反応の分析
Types of Reactions
N,N’-[(3-Phenylpropane-1,1-diyl)di(4,1-phenylene)]bis(4-methylaniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C), resulting in the formation of reduced amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents such as halogens or nitro groups are introduced into the aromatic rings using reagents like bromine (Br₂) or nitric acid (HNO₃).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Bromine (Br₂), nitric acid (HNO₃)
Major Products
Oxidation: Quinones, oxidized aromatic derivatives
Reduction: Reduced amine derivatives
Substitution: Halogenated or nitrated aromatic compounds
科学的研究の応用
Chemistry
In chemistry, N,N’-[(3-Phenylpropane-1,1-diyl)di(4,1-phenylene)]bis(4-methylaniline) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology
In biological research, this compound can be used as a probe to study the interactions between aromatic compounds and biological macromolecules. Its ability to undergo various chemical modifications makes it a versatile tool in biochemical studies.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The aromatic structure is conducive to interactions with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and resins, due to its stability and reactivity. It is also employed in the manufacture of dyes and pigments.
作用機序
The mechanism by which N,N’-[(3-Phenylpropane-1,1-diyl)di(4,1-phenylene)]bis(4-methylaniline) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aromatic rings facilitate binding to these targets, influencing various biochemical pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity, affecting cellular redox states and signaling pathways.
類似化合物との比較
Similar Compounds
- N,N’-Bis(4-methylaniline)benzidine
- N,N’-Bis(4-methylaniline)diphenylmethane
- N,N’-Bis(4-methylaniline)diphenylethane
Uniqueness
N,N’-[(3-Phenylpropane-1,1-diyl)di(4,1-phenylene)]bis(4-methylaniline) stands out due to its specific structural arrangement, which imparts unique chemical and physical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it particularly valuable in applications requiring robust performance under various conditions.
This detailed overview should provide a comprehensive understanding of N,N’-[(3-Phenylpropane-1,1-diyl)di(4,1-phenylene)]bis(4-methylaniline), its preparation, reactions, applications, and unique characteristics
特性
CAS番号 |
123657-36-3 |
|---|---|
分子式 |
C35H34N2 |
分子量 |
482.7 g/mol |
IUPAC名 |
4-methyl-N-[4-[1-[4-(4-methylanilino)phenyl]-3-phenylpropyl]phenyl]aniline |
InChI |
InChI=1S/C35H34N2/c1-26-8-17-31(18-9-26)36-33-21-13-29(14-22-33)35(25-12-28-6-4-3-5-7-28)30-15-23-34(24-16-30)37-32-19-10-27(2)11-20-32/h3-11,13-24,35-37H,12,25H2,1-2H3 |
InChIキー |
SZDUYXIWHTXXJG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC2=CC=C(C=C2)C(CCC3=CC=CC=C3)C4=CC=C(C=C4)NC5=CC=C(C=C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2-Methylpropoxy)methyl]-1,3-dioxolan-2-one](/img/structure/B14277483.png)
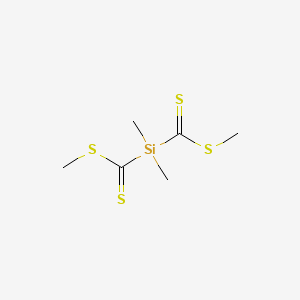
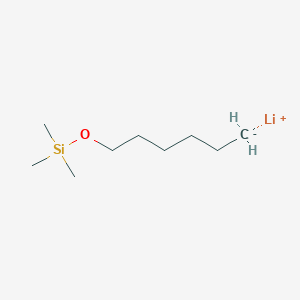
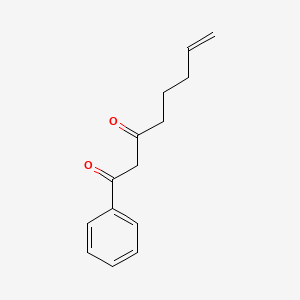
![{(E)-[2-(Pentyloxy)phenyl]diazenyl}{2-[2-(pentyloxy)phenyl]hydrazinylidene}acetonitrile](/img/structure/B14277501.png)
